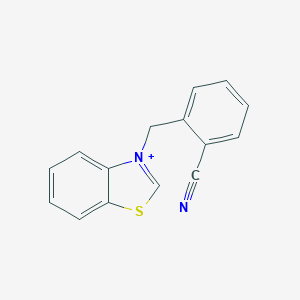![molecular formula C28H25N3O4 B282184 ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B282184.png)
ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, also known as MPP, is a synthetic compound that has attracted attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cancer cell survival and proliferation. ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has also been shown to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes.
Biochemical and Physiological Effects:
ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has also been shown to inhibit the migration and invasion of cancer cells and reduce the expression of various angiogenic factors.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has several advantages for lab experiments, including its high potency and selectivity against cancer cells, its ability to induce apoptosis and cell cycle arrest, and its potential as a lead compound for drug discovery. However, ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of its molecular targets and signaling pathways. ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can also be used as a lead compound for the development of new anticancer drugs with improved efficacy and safety profiles. Further research is needed to fully understand the potential applications of ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate in cancer therapy and other fields of scientific research.
Méthodes De Synthèse
Ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate can be synthesized through a multistep process that involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with ethyl 4-chloro-3-nitrobenzoate to form the nitro compound, which is reduced to the amine using hydrogen gas and palladium on carbon catalyst. The final step involves the reaction of the amine with 1,3-diphenyl-1H-pyrazol-5(4H)-one to form ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate.
Applications De Recherche Scientifique
Ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been investigated for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and cancer therapy. ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 4-(4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C28H25N3O4 |
|---|---|
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
ethyl 4-[4-(4-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-4-35-28(33)20-9-13-21(14-10-20)31-26(19-11-15-22(34-3)16-12-19)23-24(29-30-25(23)27(31)32)18-7-5-17(2)6-8-18/h5-16,26H,4H2,1-3H3,(H,29,30) |
Clé InChI |
YOIGMEQPAQBRNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)C)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B282101.png)
![14-Phenyl-8-oxa-15-azatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6-triene-14-carbonitrile](/img/structure/B282104.png)

![1-Benzoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b][1,3]benzothiazole-2,3-dicarbonitrile](/img/structure/B282106.png)
![7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
![5,6,7,8,9-Pentaphenyl-4-azaspiro[2.6]nona-4,6,8-triene](/img/structure/B282109.png)
![diethyl 1(2H)-oxospiro[acenaphthylene-2,3'-(3'H)-pyrazole]-4',5'-dicarboxylate](/img/structure/B282112.png)
![2'-benzoyl-3'-(4-chlorophenyl)spiro[acenaphthylene-2,1'-cyclopropane]-1(2H)-one](/img/structure/B282113.png)
![3-methyl-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282114.png)


![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
